molecular formula C10H7Cl6N3 B12542588 4-Amino-2',3',5',6'-tetrachloro-1,4'-bipyridin-1-ium dichloride CAS No. 869960-53-2

4-Amino-2',3',5',6'-tetrachloro-1,4'-bipyridin-1-ium dichloride

Cat. No.: B12542588
CAS No.: 869960-53-2
M. Wt: 381.9 g/mol
InChI Key: PFJHKDZJUIGBKG-UHFFFAOYSA-N
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Description

4-Amino-2’,3’,5’,6’-tetrachloro-1,4’-bipyridin-1-ium dichloride is a bipyridinium salt known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and an amino group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2’,3’,5’,6’-tetrachloro-1,4’-bipyridin-1-ium dichloride typically involves the chlorination of bipyridine derivatives followed by the introduction of an amino group. One common method involves the reaction of 4,4’-bipyridine with chlorine gas under controlled conditions to introduce the chlorine atoms. Subsequently, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2’,3’,5’,6’-tetrachloro-1,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-2’,3’,5’,6’-tetrachloro-1,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through redox reactions. The compound can undergo reversible oxidation and reduction, making it useful in applications that require electron transfer processes. Its molecular targets include enzymes and receptors involved in redox signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2’,3’,5’,6’-tetrachloro-1,4’-bipyridin-1-ium dichloride is unique due to its combination of multiple chlorine atoms, an amino group, and a bipyridine core. This combination imparts distinct redox properties and reactivity, making it valuable in various applications .

Properties

CAS No.

869960-53-2

Molecular Formula

C10H7Cl6N3

Molecular Weight

381.9 g/mol

IUPAC Name

1-(2,3,5,6-tetrachloropyridin-1-ium-4-yl)pyridin-1-ium-4-amine;dichloride

InChI

InChI=1S/C10H5Cl4N3.2ClH/c11-6-8(7(12)10(14)16-9(6)13)17-3-1-5(15)2-4-17;;/h1-4,15H;2*1H

InChI Key

PFJHKDZJUIGBKG-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1N)C2=C(C(=[NH+]C(=C2Cl)Cl)Cl)Cl.[Cl-].[Cl-]

Origin of Product

United States

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